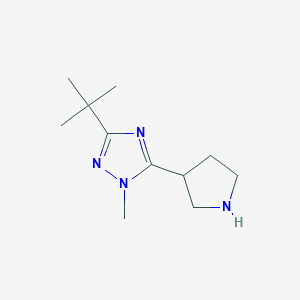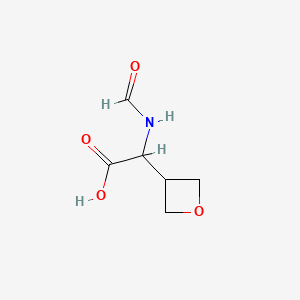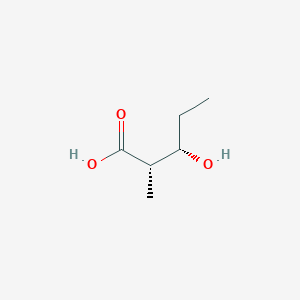
2-Chloro-5-methoxy-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxy-4-nitroaniline is an organic compound characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-methoxyaniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.
Another method involves the use of m-dichlorobenzene as a starting material. This compound undergoes nitration to produce 2,4-dichloronitrobenzene, which is then subjected to high-pressure amination to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The use of nitrogen dioxide as a nitrating agent instead of traditional nitric acid-sulfuric acid mixtures can improve the efficiency and reduce environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxy-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-chloro-5-methoxyaniline.
Reduction: Formation of 2-chloro-5-methoxyaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxy-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Acts as a photometric reagent for the determination of various biological compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxy-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can also participate in various biochemical pathways, leading to the compound’s effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group.
4-Chloro-2-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups .
Uniqueness
2-Chloro-5-methoxy-4-nitroaniline is unique due to the presence of both chloro and methoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
SIRUBYZZMYEMRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)




